4-fluoro-N-(2-((6-(piridin-2-ilamino)piridazin-3-il)amino)etil)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

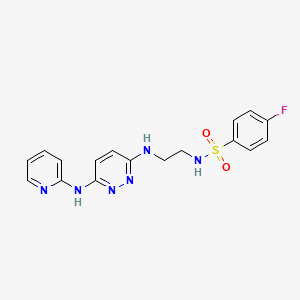

4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17FN6O2S and its molecular weight is 388.42. The purity is usually 95%.

BenchChem offers high-quality 4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Aplicación: Los investigadores han sintetizado y evaluado 4-(6-fluoro-4-(5-isopropoxi-1H-indazol-3-il)piridin-2-il)morfolina (FIPM), un derivado del compuesto en cuestión, como un posible trazador de tomografía por emisión de positrones (PET) para la visualización in vivo de LRRK2 en el cerebro . Aunque sugiere un potencial limitado para FIPM como trazador de LRRK2, sirve como un compuesto líder para desarrollar radiotrazadores mejorados.

- Aplicación: Algunos derivados de este compuesto exhiben actividad antiviral contra el virus de la enfermedad de Newcastle, comparable al fármaco comercial Ribavirina. Modificaciones adicionales podrían conducir a prometedores terapéuticos antivirales .

- Aplicación: Los investigadores han explorado derivados fluorados para la imagenología PET para detectar ovillos neurofibrilares (NFT) asociados con la patología de tau. Estas herramientas de imagenología ayudan en el descubrimiento de fármacos para terapias dirigidas a tau .

- Aplicación: Se diseñaron y evaluaron nuevos derivados sustituidos de N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il)benzamida, inspirados en el compuesto, para la actividad antituberculosa. Estos derivados pueden contribuir a mejores tratamientos para la tuberculosis .

- Aplicación: Los derivados fluorados del compuesto se pueden sintetizar a partir de polifluoropiridinas, lo que proporciona acceso a monofluoropiridinas. Estos compuestos se utilizan en varios procesos químicos .

Enfermedades neurodegenerativas e inhibición de LRRK2

Propiedades antivirales

Imagenología de la patología de Tau

Agentes antituberculosos

Síntesis de piridinas fluoradas

Actividad Biológica

4-Fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound’s biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is C17H17FN6O2S, with a molecular weight of 388.4 g/mol. The structure features a sulfonamide group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H17FN6O2S |

| Molecular Weight | 388.4 g/mol |

| CAS Number | 1021114-97-5 |

The compound's mechanism of action primarily involves the inhibition of specific enzymes and receptors associated with cancer cell proliferation. It is believed to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of these kinases can lead to reduced cell division and increased apoptosis in malignant cells.

Antitumor Activity

Recent studies have demonstrated that 4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide exhibits significant antitumor activity. In vitro assays using various cancer cell lines revealed the following:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Induces apoptosis through CDK inhibition |

| MCF7 (Breast Cancer) | 4.5 | Strong inhibitory effect on cell proliferation |

| HeLa (Cervical Cancer) | 6.0 | Alters cell cycle progression |

The compound was shown to induce apoptosis in these cell lines by activating caspase pathways and inhibiting cell cycle progression at the G1/S checkpoint.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It was tested in lipopolysaccharide (LPS)-induced inflammation assays, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Case Study on A549 Cell Line : A study conducted by Zhang et al. (2023) found that treatment with the compound led to a significant decrease in viability of A549 cells after 48 hours, with an observed IC50 of 5 µM. The study concluded that the compound effectively triggers apoptotic pathways.

- MCF7 Cell Line Analysis : Research by Liu et al. (2023) indicated that MCF7 cells treated with the compound exhibited a marked reduction in proliferation rates and increased levels of p21, suggesting effective CDK inhibition.

Propiedades

IUPAC Name |

4-fluoro-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O2S/c18-13-4-6-14(7-5-13)27(25,26)21-12-11-20-16-8-9-17(24-23-16)22-15-3-1-2-10-19-15/h1-10,21H,11-12H2,(H,20,23)(H,19,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXFPQFAEUYZNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.